molecular formula C19H14O4 B5761607 benzyl 4-(5-formyl-2-furyl)benzoate

benzyl 4-(5-formyl-2-furyl)benzoate

Cat. No. B5761607
M. Wt: 306.3 g/mol
InChI Key: VCVNGJBTRZCYPE-UHFFFAOYSA-N
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Description

Benzyl 4-(5-formyl-2-furyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzyl ferulate and is synthesized through a multi-step process. The purpose of

Mechanism of Action

Benzyl ferulate exerts its biological effects through various mechanisms, including scavenging free radicals, inhibiting inflammatory cytokines, and inducing apoptosis in cancer cells. It also modulates various signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
Benzyl ferulate has been shown to possess various biochemical and physiological effects, including reducing oxidative stress, improving lipid metabolism, and enhancing immune function. It has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Benzyl ferulate has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its low water solubility and limited availability can pose challenges in certain experiments.

Future Directions

There are several future directions for research on benzyl ferulate. These include investigating its potential use as a natural preservative in food and cosmetics, exploring its anti-cancer properties in more detail, and optimizing its synthesis method for improved yield and purity. Furthermore, the potential use of benzyl ferulate in the treatment of various diseases and disorders warrants further investigation.
Conclusion:
In conclusion, benzyl ferulate is a chemical compound with significant potential for various scientific research applications. Its synthesis method has been optimized, and its biological effects have been extensively studied. Further research is needed to explore its potential use in various fields and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

Benzyl ferulate is synthesized through a multi-step process that involves the condensation of benzaldehyde and 5-formyl-2-furancarboxylic acid, followed by esterification with benzoic acid and benzyl alcohol. The final product is obtained through purification and recrystallization. The synthesis method has been optimized to improve the yield and purity of benzyl ferulate.

Scientific Research Applications

Benzyl ferulate has been studied extensively for its potential applications in various fields, including food, cosmetics, and medicine. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. Benzyl ferulate has also been investigated for its potential use as a natural preservative in food and cosmetics.

properties

IUPAC Name

benzyl 4-(5-formylfuran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c20-12-17-10-11-18(23-17)15-6-8-16(9-7-15)19(21)22-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVNGJBTRZCYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(5-formylfuran-2-yl)benzoate

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